molecular formula C19H21NO3 B8675829 2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

Cat. No. B8675829
M. Wt: 311.4 g/mol
InChI Key: DMQBCDYDLMJIJU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenylmethoxy-5-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C19H21NO3/c21-19(22)17-13-16(20-11-5-2-6-12-20)9-10-18(17)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,22)

InChI Key

DMQBCDYDLMJIJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4 mol/L aqueous solution of sodium hydroxide (9.8 mL) was added to a dioxane (45 mL) solution of the obtained methyl 2-(benzyloxy)-5-(piperidin-1-yl)benzoate (4.3 g), followed by stirring at room temperature for 1 hour and then at 50 to 55° C. for 2 hours. After cooling the reaction mixture to room temperature, the reaction mixture was adjusted to a pH of 6.3 with acetic acid, and the solvent was evaporated under reduced pressure. Water was added to the obtained residue, and the solid substance was collected by filtration to obtain 3.7 g of 2-(benzyloxy)-5-(piperidin-1-yl)benzoic acid as a white solid.
[Compound]
Name
aqueous solution
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reactant
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9.8 mL
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45 mL
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methyl 2-(benzyloxy)-5-(piperidin-1-yl)benzoate
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4.3 g
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Synthesis routes and methods II

Procedure details

LiOH (1.25 mL, 3.74 mmol) was added to a stirred solution of phenylmethyl 2-[(phenylmethyl)oxy]-5-(1-piperidinyl)benzoate (may be prepared as described in Description 41; 150 mg, 0.37 mmol) in a mixture of THF:water (3:1, 10 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over magnesium sulphate, and concentrated to give a yellow oil. The crude product was purified using Comflash to yield the title compound. 80 mg.
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Quantity
1.25 mL
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reactant
Reaction Step One
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phenylmethyl 2-[(phenylmethyl)oxy]-5-(1-piperidinyl)benzoate
Quantity
150 mg
Type
reactant
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10 mL
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